2,4-Difluoro-3-(trifluoromethyl)aniline
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Overview
Description
2,4-Difluoro-3-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C7H4F5N. It is characterized by the presence of two fluorine atoms at the 2nd and 4th positions and a trifluoromethyl group at the 3rd position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,4-difluoronitrobenzene with trifluoromethylating agents, followed by reduction of the nitro group to an amine . The reaction conditions often require the use of strong bases and reducing agents under controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-purity 2,4-Difluoro-3-(trifluoromethyl)aniline .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, often with strong nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to corresponding amines or other reduced forms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Strong nucleophiles like alkoxides or amines under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products: The major products formed from these reactions include substituted anilines, nitroso compounds, and biaryl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Difluoro-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,4-Difluoro-3-(trifluoromethyl)aniline exerts its effects is primarily through its interaction with biological targets, such as enzymes and receptors. The presence of fluorine atoms and a trifluoromethyl group enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the nature of the target . The pathways involved often include key signaling cascades and metabolic processes that are crucial for cellular function .
Comparison with Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)aniline
- 2,6-Difluoro-4-(trifluoromethyl)aniline
- 2,4-Difluoro-5-(trifluoromethyl)aniline
Comparison: Compared to these similar compounds, 2,4-Difluoro-3-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the fluorine atoms and the trifluoromethyl group can significantly affect the compound’s electronic properties, making it more or less reactive in certain chemical reactions . This uniqueness is leveraged in the design of specialized molecules for targeted applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
2,4-difluoro-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEHIYFOQRINOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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